molecular formula C12H11NO2S B2842803 Methyl 2-amino-5-(thiophen-2-yl)benzoate CAS No. 926254-39-9

Methyl 2-amino-5-(thiophen-2-yl)benzoate

Cat. No.: B2842803
CAS No.: 926254-39-9
M. Wt: 233.29
InChI Key: PNNRKISKHNTAHL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(thiophen-2-yl)benzoate is an organic compound with the molecular formula C12H11NO2S It is characterized by the presence of a benzoate group substituted with an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-(thiophen-2-yl)benzoate typically involves the condensation of appropriate starting materials. One common method is the reaction of methyl 2-amino-5-bromobenzoate with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(thiophen-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Methyl 2-amino-5-(thiophen-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(thiophen-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring and amino group are likely involved in binding interactions with these targets, influencing pathways related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

  • Methyl 2-amino-5-(thiophen-3-yl)benzoate
  • Methyl 2-amino-5-(furan-2-yl)benzoate
  • Methyl 2-amino-5-(pyridin-2-yl)benzoate

Comparison: Methyl 2-amino-5-(thiophen-2-yl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Biological Activity

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring and an amino group , which are crucial for its interactions with biological targets. The structural formula can be represented as follows:

C1H1N1O2S\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{S}

The presence of the thiophene moiety is particularly relevant in enhancing the compound's biological activity through potential interactions with various enzymes and receptors.

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties . Notably, it has been investigated for its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro studies indicate that the compound demonstrates significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines. Studies report that this compound exhibits cytotoxic effects against several cancer types, including lung (A549) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, through modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus25Inhibition of bacterial growth
AnticancerA549 (lung cancer)45–74Induction of apoptosis, cell cycle arrest
AnticancerMCF-7 (breast cancer)45–74Inhibition of Topoisomerase activity

Detailed Findings

  • Antimicrobial Efficacy :
    • This compound showed an MIC (Minimum Inhibitory Concentration) of 25 µM against Staphylococcus aureus, indicating strong bacteriostatic effects in vitro .
  • Cytotoxicity in Cancer Cells :
    • In studies involving A549 lung cancer cells, the compound reduced cell viability significantly, with IC50 values ranging from 45 to 74 µM. The compound was also effective in inducing apoptosis through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
  • Mechanistic Insights :
    • The interaction with cellular targets appears to involve binding to specific enzymes and receptors, which may influence pathways related to cell signaling and metabolism. This interaction is facilitated by the thiophene ring structure, which enhances binding affinity .

Properties

IUPAC Name

methyl 2-amino-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRKISKHNTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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